

# 2-Chloro-5-iodophenol CAS number and properties

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## Compound of Interest

Compound Name: 2-Chloro-5-iodophenol

Cat. No.: B1586210

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An In-Depth Technical Guide to **2-Chloro-5-iodophenol**: Properties, Applications, and Synthetic Utility

## Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with **2-Chloro-5-iodophenol**. It moves beyond a simple recitation of data to provide field-proven insights into its chemical behavior, safe handling, and strategic application in complex molecular synthesis.

## Core Identification and Chemical Identity

**2-Chloro-5-iodophenol** is a halogenated aromatic compound distinguished by the presence of three different substituents on the benzene ring: a hydroxyl group, a chlorine atom, and an iodine atom. This unique substitution pattern makes it a valuable and versatile building block in organic synthesis.

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number.

- CAS Number: 289039-26-5[1][2][3][4]

The structural arrangement of its functional groups dictates its reactivity and utility, particularly in medicinal chemistry.

Caption: Chemical structure of **2-Chloro-5-iodophenol** (CAS: 289039-26-5).

## Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in experimental design, ensuring proper handling, storage, and reaction setup.

| Property          | Value   | Source(s)   |
|-------------------|---|---|
| Molecular Formula | C <sub>6</sub> H <sub>4</sub> ClIO                          | <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a> |
| Molecular Weight  | 254.45 g/mol  | <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a> |
| Appearance        | Solid   | <a href="#">[4]</a>   |
| Melting Point     | 56.5 °C   | <a href="#">[7]</a>   |
| Boiling Point     | 277.6 ± 25.0 °C (Predicted)                                 | <a href="#">[5]</a> <a href="#">[7]</a>                     |
| Density           | 2.087 ± 0.06 g/cm <sup>3</sup> (Predicted)                  | <a href="#">[5]</a> <a href="#">[7]</a>                     |
| Purity            | Typically ≥95%  | <a href="#">[1]</a>   |
| Storage           | Room temperature, in a dry, dark, tightly sealed container. | <a href="#">[7]</a> <a href="#">[8]</a>                     |

## Safety, Handling, and Hazard Mitigation

Trustworthiness through Proactive Safety: The protocols involving **2-Chloro-5-iodophenol** must be self-validating from a safety perspective. Its hazardous nature requires stringent adherence to established safety procedures.

This compound is classified as corrosive and harmful.[\[3\]](#)[\[4\]](#) Exposure can cause severe skin burns, eye damage, and is harmful if swallowed, inhaled, or in contact with skin.[\[1\]](#)[\[4\]](#)

GHS Hazard Classification:

- H302: Harmful if swallowed[\[3\]](#)[\[4\]](#)
- H312: Harmful in contact with skin[\[3\]](#)[\[4\]](#)
- H332: Harmful if inhaled[\[3\]](#)[\[4\]](#)

- H314: Causes severe skin burns and eye damage[1][4]
- H315: Causes skin irritation[3]
- H318: Causes serious eye damage[3]
- H335: May cause respiratory irritation[3]
- H290: May be corrosive to metals[4]

Precautionary Measures (Selected):

- P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1][4]
- P271: Use only outdoors or in a well-ventilated area.[1][4]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4]
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

Caption: Essential GHS pictograms and required Personal Protective Equipment.

## Strategic Applications in Drug Development & Synthesis

Expertise in Action: The true value of **2-Chloro-5-iodophenol** lies not just in its structure, but in its strategic application. The differential reactivity of its halogen substituents is the key to its utility. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, making it the preferred site for metal-catalyzed cross-coupling reactions.

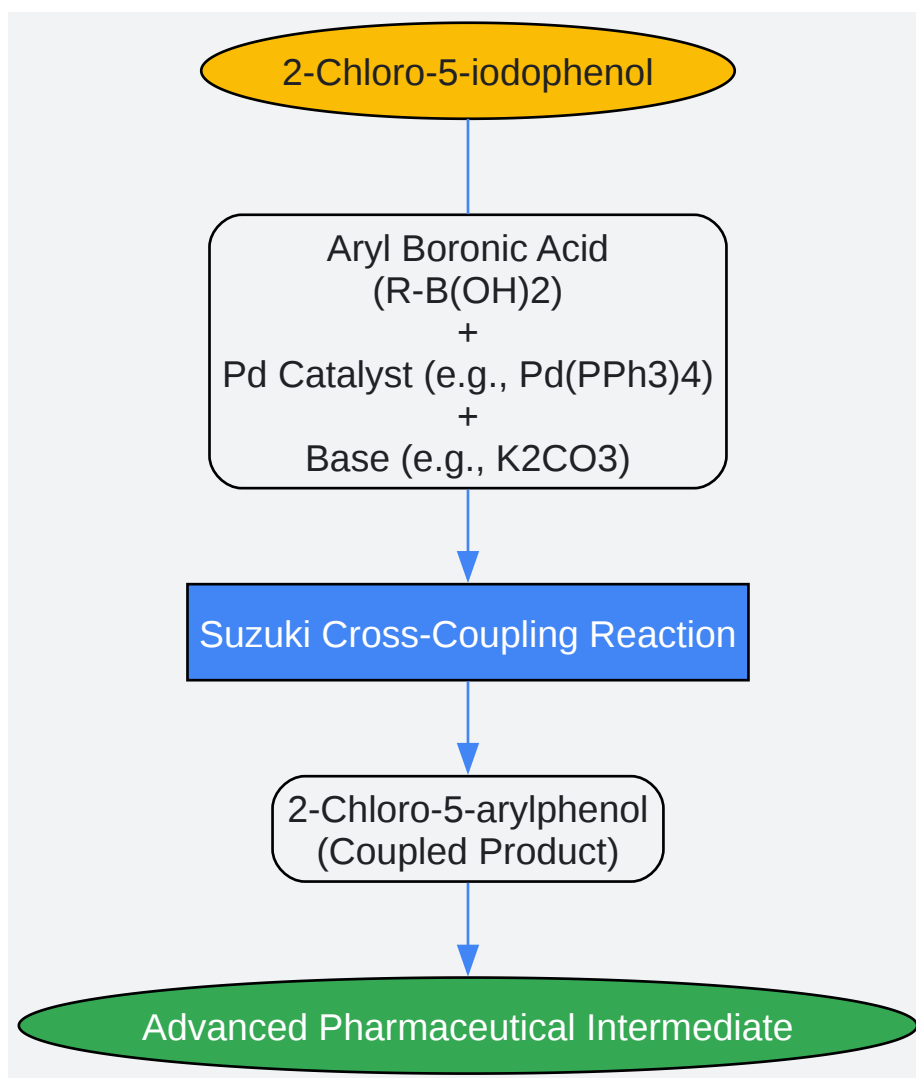
This compound serves as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[5] Its primary role is to act as a scaffold, allowing for the introduction of molecular complexity through reactions at the iodine position.

Key Reactions:

- Suzuki Coupling: Reaction with boronic acids to form new carbon-carbon bonds.

- Heck Coupling: Reaction with alkenes to form substituted alkenes.

These reactions are foundational in medicinal chemistry for building the carbon skeletons of complex active pharmaceutical ingredients (APIs).[5][10] The ability to selectively functionalize the iodine position while leaving the chlorine atom intact for potential subsequent transformations makes it a highly valuable synthetic tool.[5] For instance, it is a known precursor in the synthesis of modern hypoglycemic drugs.[11]



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Caption: Conceptual workflow for a Suzuki cross-coupling reaction.

## Detailed Experimental Protocol: Suzuki Coupling

A Self-Validating Methodology: The following protocol is a representative, self-validating system for a Suzuki cross-coupling reaction. Each step is designed to ensure optimal reaction conditions, facilitate monitoring, and lead to a pure final product.

Objective: To synthesize a 2-chloro-5-arylphenol derivative from **2-Chloro-5-iodophenol**.

Materials:

- **2-Chloro-5-iodophenol**
- Arylboronic acid (1.1 equivalents)
- Palladium Tetrakis(triphenylphosphine) [Pd(PPh<sub>3</sub>)<sub>4</sub>] (0.03 equivalents)
- Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>), anhydrous (2.5 equivalents)
- Toluene and Water (e.g., 4:1 mixture), degassed
- Reaction vessel (e.g., Schlenk flask)
- Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

- Vessel Preparation: Under an inert atmosphere, add **2-Chloro-5-iodophenol**, the arylboronic acid, and anhydrous potassium carbonate to a dry Schlenk flask equipped with a magnetic stir bar.
- Catalyst Addition: Add the palladium catalyst to the flask. The use of an inert atmosphere is critical here, as palladium catalysts can be sensitive to oxygen.
- Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/Water 4:1). Degassing the solvents (e.g., by sparging with nitrogen for 20-30 minutes) is crucial to remove dissolved oxygen which can deactivate the catalyst.
- Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (**2-Chloro-5-iodophenol**) is consumed. This typically takes 2-12 hours.
- **Workup:**
  - Cool the reaction mixture to room temperature.
  - Dilute with ethyl acetate and water.
  - Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
  - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and filter.
- **Purification:** Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue using flash column chromatography on silica gel to yield the pure 2-chloro-5-arylphenol.
- **Characterization:** Confirm the structure and purity of the final product using techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry.

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